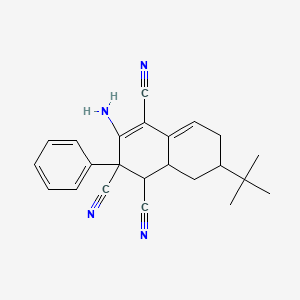
3-Amino-7-tert-butyl-2-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-1,2,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-(TERT-BUTYL)-3,4-DICYANO-3-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(TERT-BUTYL)-3,4-DICYANO-3-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to introduce the amino and cyano groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(TERT-BUTYL)-3,4-DICYANO-3-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-AMINO-6-(TERT-BUTYL)-3,4-DICYANO-3-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(TERT-BUTYL)-3,4-DICYANO-3-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the cyano groups can participate in dipole-dipole interactions. These interactions can influence the compound’s binding affinity and specificity for various targets, affecting its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHENE-3-CARBONITRILE: Similar in structure but contains a thiophene ring instead of a naphthalene ring.
Indole Derivatives: Share similar functional groups and are used in various biological and chemical applications.
Uniqueness
The uniqueness of 2-AMINO-6-(TERT-BUTYL)-3,4-DICYANO-3-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE lies in its combination of functional groups and the specific arrangement of its atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-amino-7-tert-butyl-2-phenyl-6,7,8,8a-tetrahydro-1H-naphthalene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C23H24N4/c1-22(2,3)16-9-10-17-18(11-16)20(13-25)23(14-26,21(27)19(17)12-24)15-7-5-4-6-8-15/h4-8,10,16,18,20H,9,11,27H2,1-3H3 |
InChI Key |
YOIGSSDLAWGEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















